molecular formula C18H22BrN3O2 B1531278 2-[5-(4-bromo-phenyl)-1H-imidazol-2-yl]-pyrrolidine-1-carboxylic acid tert-butyl ester CAS No. 1353498-19-7

2-[5-(4-bromo-phenyl)-1H-imidazol-2-yl]-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B1531278
CAS No.: 1353498-19-7
M. Wt: 392.3 g/mol
InChI Key: SEJWRHUDDTVGHP-UHFFFAOYSA-N
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Description

The compound 2-[5-(4-bromo-phenyl)-1H-imidazol-2-yl]-pyrrolidine-1-carboxylic acid tert-butyl ester (IUPAC name: (S)-tert-butyl 2-(5-(4-bromophenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate) is a chiral pyrrolidine derivative featuring:

  • A pyrrolidine ring with a tert-butyl carbamate (Boc) protecting group at the 1-position.
  • A 1H-imidazole moiety substituted at the 2-position of the pyrrolidine.
  • A 4-bromophenyl group attached to the 5-position of the imidazole.

This compound is identified by synonyms such as SCHEMBL203413 and CAS 960298-00-4, with stereochemistry specified as the (S)-enantiomer in and . It is utilized in medicinal chemistry research, particularly as an intermediate in synthesizing enzyme inhibitors (e.g., leukotriene A4 hydrolase) or kinase-targeting agents .

Properties

IUPAC Name

tert-butyl 2-[5-(4-bromophenyl)-1H-imidazol-2-yl]pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BrN3O2/c1-18(2,3)24-17(23)22-10-4-5-15(22)16-20-11-14(21-16)12-6-8-13(19)9-7-12/h6-9,11,15H,4-5,10H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEJWRHUDDTVGHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[5-(4-bromo-phenyl)-1H-imidazol-2-yl]-pyrrolidine-1-carboxylic acid tert-butyl ester, also known as tert-butyl 3-[5-(4-bromophenyl)-1H-imidazol-2-yl]pyrrolidine-1-carboxylate, is a chiral molecule with significant biological activity. This article reviews its synthesis, mechanism of action, and pharmacological properties, supported by relevant case studies and data tables.

Chemical Structure and Properties

Chemical Information:

  • IUPAC Name: tert-butyl 3-[5-(4-bromophenyl)-1H-imidazol-2-yl]pyrrolidine-1-carboxylate
  • Molecular Formula: C18H22BrN3O2
  • Molecular Weight: 392.3 g/mol
  • CAS Number: 1256383-46-6

The compound features an imidazole ring, a bromophenyl group, and a pyrrolidine moiety, contributing to its unique reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Binding Affinity: The bromophenyl group enhances binding to hydrophobic pockets in proteins, while the imidazole ring can form hydrogen bonds and coordinate with metal ions.
  • Solubility and Bioavailability: The pyrrolidinyl group increases the compound's solubility, which is crucial for its pharmacological efficacy.

Pharmacological Properties

Research indicates that this compound exhibits a range of biological activities:

  • Antitumor Activity:
    • Studies have shown that derivatives of imidazole compounds often display significant cytotoxic effects against various cancer cell lines. For example, similar compounds have demonstrated IC50 values in the low micromolar range against breast cancer cells .
  • Antimicrobial Activity:
    • The compound has shown potential antimicrobial properties against both Gram-positive and Gram-negative bacteria. A comparative study revealed that related imidazole derivatives exhibited activity comparable to standard antibiotics like ciprofloxacin .
  • Neuroprotective Effects:
    • Preliminary studies suggest that imidazole derivatives may have neuroprotective effects, potentially through modulation of neurotransmitter systems or inhibition of neuroinflammatory pathways .

Case Studies

Several studies have investigated the biological activity of related compounds:

StudyCompoundActivityFindings
(S)-5-(4-bromophenyl)-2-(pyrrolidin-2-yl)-1H-imidazoleAntitumorSignificant cytotoxicity against A431 cells (IC50 < 10 µM)
Benzimidazole derivativesAntimicrobialShowed moderate activity against S. aureus and E. coli
Thiazole derivativesAnticonvulsantHigh efficacy in PTZ-induced seizure models

Scientific Research Applications

Chemical Properties and Structure

  • IUPAC Name : tert-butyl 2-[5-(4-bromophenyl)-1H-imidazol-2-yl]pyrrolidine-1-carboxylate
  • Molecular Formula : C18H22BrN3O2
  • Molecular Weight : 392.29 g/mol
  • CAS Number : 1007882-04-3

The compound features a bromophenyl group, an imidazole ring, and a pyrrolidine structure, which contribute to its unique reactivity and binding properties.

Medicinal Chemistry

The compound is being investigated for its pharmacological properties. Its structural components allow it to interact with biological targets, making it a candidate for drug development.

Case Study : Research has shown that compounds with imidazole rings exhibit activity against various enzymes and receptors. For example, studies on related imidazole derivatives have indicated potential in treating conditions such as cancer and inflammation.

Organic Synthesis

As a versatile building block, this compound is utilized in the synthesis of more complex molecules. Its functional groups can undergo various chemical reactions, including oxidation, reduction, and substitution.

Data Table: Common Reactions Involving the Compound

Reaction TypeConditionsProducts
OxidationPotassium permanganateCarboxylic acids or ketones
ReductionLithium aluminum hydrideAlcohols or amines
Nucleophilic SubstitutionSodium methoxide in methanolSubstituted phenyl derivatives

Biochemistry

The compound has been studied for its role as a ligand in biochemical assays. Its ability to bind to specific proteins can facilitate the study of enzyme mechanisms and protein interactions.

Case Study : In vitro assays have demonstrated that imidazole-containing compounds can effectively inhibit certain enzymes involved in metabolic pathways, leading to insights into their biological functions .

Material Science

Due to its unique chemical structure, the compound is also explored for applications in material science, particularly in the development of specialty chemicals and polymers.

Comparison with Similar Compounds

Structural Similarities and Differences

The table below compares the target compound with structurally related analogues:

Compound Name Key Structural Features Molecular Weight (g/mol) Key References
Target Compound (S)-pyrrolidine-Boc, 2-imidazolyl, 5-(4-bromophenyl) ~406.3*
(R)-2-(Toluene-4-sulfonyloxymethyl)pyrrolidine-1-carboxylic acid tert-butyl ester (R)-pyrrolidine-Boc, 2-(tosyloxymethyl) ~357.4
2-{4-[2-(2-Fluoro-5-trifluoromethyl-phenylamino)-1-methyl-1H-benzoimidazol-5-yloxy]-pyridin-2-yl} Benzoimidazole core, fluorophenyl, trifluoromethyl groups, pyridine linkage ~609.5
5-(4-Bromophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride Deprotected pyrrolidine (no Boc), 2-imidazolyl, 5-(4-bromophenyl), HCl salt ~394.6 (free base)
4-[(2-Chloro-6-methyl-pyrimidin-4-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester Piperidine-Boc, pyrimidine linkage, chloro-methyl substituents ~356.8

*Calculated based on formula C₁₉H₂₃BrN₃O₂.

Key Observations :

  • The tert-butyl carbamate (Boc) group in the target compound enhances steric protection of the pyrrolidine nitrogen, improving stability during synthesis compared to deprotected analogues like 5-(4-bromophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride .
  • The 4-bromophenyl group on the imidazole distinguishes it from analogues with fluorophenyl or trifluoromethyl substituents (e.g., ), which may alter electronic properties and binding affinity in biological targets .
  • Stereochemistry : The (S)-configuration of the pyrrolidine ring in the target compound contrasts with the (R)-enantiomer in , which bears a tosyloxymethyl group instead of an imidazole. Enantiomers often exhibit divergent pharmacological profiles .

Reaction Conditions Comparison :

Compound Key Reaction Steps Catalysts/Reagents Reference
Target Compound Suzuki coupling of bromophenyl with imidazole-pyrrolidine-boronate Pd(PPh₃)₄, K₂CO₃, 1,2-dimethoxyethane
(R)-Tosyloxymethyl Analogue Tosylation of hydroxymethyl-pyrrolidine-Boc with p-toluenesulfonyl chloride Pyridine, TsCl
Fluorophenyl Benzoimidazole () SNAr reaction with isothiocyanate, cyclization 2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate

Physicochemical Properties

  • Lipophilicity : The Boc group increases logP compared to deprotected analogues. The 4-bromophenyl substituent contributes to higher hydrophobicity (~clogP ≈ 3.5) than fluorophenyl derivatives (e.g., , clogP ~2.8) .
  • Stability : The Boc group is acid-labile, requiring careful handling under acidic conditions, whereas tosyl or hydrochloride salts () exhibit greater stability in polar solvents .

Preparation Methods

Formation of the Imidazole Ring with 4-Bromophenyl Substitution

The imidazole core substituted at the 5-position with a 4-bromophenyl group is typically synthesized via cyclization reactions involving appropriate aldehydes or ketones and nitrogen sources.

Common Approaches:

  • Cyclocondensation of α-haloketones and amidines or diamines: A 4-bromophenyl-substituted α-haloketone reacts with amidines or related nitrogen sources to form the imidazole ring.
  • Suzuki-Miyaura Cross-Coupling: Starting from a 5-halogenated imidazole intermediate (e.g., 5-iodoimidazole derivative), palladium-catalyzed Suzuki coupling with 4-bromophenyl boronic acid or esters installs the 4-bromophenyl substituent at the 5-position. This method is favored for its regioselectivity and functional group tolerance.
Step Reagents/Conditions Yield (%) Notes
Formation of 5-halogenated imidazole intermediate N-iodosuccinimide or N-bromosuccinimide in dichloromethane, low temperature 64–88 Yields vary with halogen type and conditions
Suzuki coupling with 4-bromophenyl boronate Pd(PPh₃)₄ catalyst, base (e.g., K₂CO₃), solvent (THF/H₂O), reflux 70–85 High regioselectivity, mild conditions

Coupling of Imidazole and Pyrrolidine Fragments

The final assembly involves coupling the imidazole moiety to the pyrrolidine fragment, typically via nucleophilic substitution or amidation reactions.

  • The imidazole nitrogen at position 2 is linked to the pyrrolidine ring at the 2-position.
  • Coupling is often facilitated by activating the carboxylic acid (or ester) group on the pyrrolidine or by using pre-formed imidazole-pyrrolidine intermediates.
Step Reagents/Conditions Yield (%) Notes
Activation of carboxylic acid Isobutyl chloroformate, DIPEA, DCM, 0°C 75–85 Forms mixed anhydride intermediate
Coupling with imidazole derivative Room temperature to reflux, 12–24 h 70–80 Purification by flash chromatography

Purification and Characterization

  • Flash chromatography with solvent gradients (e.g., 0–100% ethyl acetate/hexane) is used to isolate the pure product.
  • Final compound purity is confirmed by NMR, IR, and mass spectrometry .
  • The stereochemistry is verified by chiral HPLC or optical rotation.

Comparative Analysis of Halogen Substituents in Imidazole Derivatives

The choice of halogen (bromo vs. iodo) at the 5-position of the imidazole ring influences synthetic routes and reactivity:

Property 4-Bromo Derivative 5-Iodo Derivative
Electrophilicity Moderate Higher (weaker C–I bond)
Suzuki Coupling Rate Slower Faster, more efficient
Synthetic Utility Good for many Pd-catalyzed reactions Preferred for rapid cross-coupling
Stability More stable under storage More reactive, requires careful handling

The 4-bromo substituent provides a balance between reactivity and stability, making it suitable for many synthetic applications including medicinal chemistry intermediates.

Summary Table of Preparation Steps

Step No. Process Key Reagents/Conditions Typical Yield (%) Notes
1 Synthesis of 5-halogenated imidazole intermediate N-iodosuccinimide or N-bromosuccinimide, DCM, low temp 64–88 Control halogenation site and extent
2 Suzuki coupling to install 4-bromophenyl group Pd(PPh₃)₄, 4-bromophenyl boronate, base, reflux 70–85 High regioselectivity
3 Preparation of (S)-pyrrolidine-1-carboxylic acid tert-butyl ester tert-butyl alcohol, acid catalyst or Boc protection 80–95 Protects carboxyl group
4 Coupling imidazole and pyrrolidine fragments Mixed anhydride formation, DIPEA, DCM 70–85 Forms final compound
5 Purification Flash chromatography Ensures high purity

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and what reagents are critical for its tert-butyl ester group formation?

  • Methodological Answer: The synthesis typically involves multi-step reactions, starting with the coupling of a bromophenyl-substituted imidazole to a pyrrolidine scaffold. Key steps include:
  • Protection: Use of tert-butyl dicarbonate (Boc anhydride) to protect the pyrrolidine nitrogen under basic conditions (e.g., DMAP or triethylamine) .
  • Coupling: Suzuki-Miyaura cross-coupling for aryl bromide substitution, employing Pd catalysts (e.g., Pd(PPh₃)₄) and a boronic acid derivative .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization for isolating the final product .
    Critical reagents include Boc-protecting agents and palladium catalysts for cross-coupling.

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodological Answer:
  • X-ray Crystallography: Resolve the crystal structure to confirm stereochemistry and bond geometry (e.g., single-crystal studies at 100 K with R factor <0.05) .
  • NMR Spectroscopy: Use ¹H/¹³C NMR to verify proton environments (e.g., tert-butyl singlet at ~1.4 ppm) and aromatic coupling patterns .
  • HPLC-MS: Assess purity (>95%) and molecular weight confirmation (e.g., [M+H]⁺ peak matching theoretical mass) .

Q. What safety protocols are essential for handling this compound in the laboratory?

  • Methodological Answer:
  • PPE: Wear nitrile gloves, lab coats, and safety goggles due to potential eye/respiratory irritation .
  • Ventilation: Use fume hoods to avoid inhalation of fine particles .
  • Storage: Keep in a sealed, moisture-free container at 2–8°C .

Advanced Research Questions

Q. How can reaction yields be optimized during the Suzuki-Miyaura coupling of the bromophenyl group?

  • Methodological Answer:
  • Catalyst Screening: Test Pd catalysts (e.g., PdCl₂(dppf) vs. Pd(PPh₃)₄) to improve turnover .
  • Solvent Optimization: Use degassed toluene/ethanol (3:1) to minimize side reactions .
  • Temperature Control: Maintain 80–90°C under inert gas (N₂/Ar) for 12–24 hours .
  • Base Selection: Potassium carbonate or cesium fluoride can enhance boronic acid activation .

Q. How should researchers address contradictions in reported crystallographic data for analogous tert-butyl esters?

  • Methodological Answer:
  • Polymorph Screening: Recrystallize the compound in different solvents (e.g., DCM/hexane vs. methanol) to identify alternative crystal forms .
  • DFT Calculations: Compare experimental X-ray data with computational models to validate bond lengths/angles .
  • Multi-Technique Validation: Cross-reference X-ray results with solid-state NMR or FT-IR to confirm functional group orientations .

Q. What strategies are effective for studying this compound’s interactions with biological targets (e.g., kinases or GPCRs)?

  • Methodological Answer:
  • Molecular Docking: Use software (e.g., AutoDock Vina) to model binding poses with imidazole-pyrrolidine motifs targeting hydrophobic pockets .
  • Fluorescence Polarization Assays: Label the compound with a fluorophore (e.g., FITC) to measure binding affinity to recombinant proteins .
  • SAR Studies: Synthesize analogs (e.g., replacing Br with Cl or CF₃) to evaluate substituent effects on activity .

Data Contradiction Analysis Example

Scenario: Conflicting melting points reported for similar tert-butyl esters (e.g., 158–160°C vs. 145–148°C).

  • Resolution Steps:
    • Reproduce Conditions: Ensure identical purification methods (e.g., recrystallization solvent).
    • DSC Analysis: Use differential scanning calorimetry to detect polymorphic transitions .
    • Impurity Profiling: Conduct GC-MS to identify residual solvents or byproducts affecting thermal properties .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[5-(4-bromo-phenyl)-1H-imidazol-2-yl]-pyrrolidine-1-carboxylic acid tert-butyl ester
Reactant of Route 2
Reactant of Route 2
2-[5-(4-bromo-phenyl)-1H-imidazol-2-yl]-pyrrolidine-1-carboxylic acid tert-butyl ester

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